Dimethyl succinate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXOBHXGJLMRAB-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481958 | |

| Record name | Dimethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30994-23-1 | |

| Record name | Dimethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Succinate-d4: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl succinate-d4, a deuterated isotopologue of dimethyl succinate (B1194679). This document details its chemical structure, physicochemical properties, and a synthesized experimental protocol for its preparation. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and metabolic research.

Core Concepts: Chemical Identity and Properties

This compound, systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate, is a stable isotope-labeled form of dimethyl succinate where four hydrogen atoms on the succinate backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based studies for tracing metabolic pathways and as an internal standard in quantitative analysis.

Chemical Structure

The chemical structure of this compound is characterized by a four-carbon dicarboxylic acid backbone with two methyl ester groups. The key feature is the presence of four deuterium atoms on the central two carbon atoms (C2 and C3).

Molecular Formula: C₆H₆D₄O₄

SMILES: O=C(OC)C([2H])([2H])C([2H])([2H])C(OC)=O[1]

InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N[2][3]

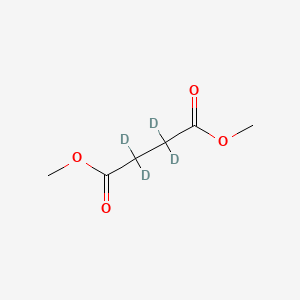

The structural representation of this compound is provided in the diagram below.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.

| Property | Value | Reference |

| CAS Number | 30994-23-1 | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 200 °C (lit.) | [2][3] |

| Melting Point | 18-19 °C (lit.) | [2][3] |

| Density | 1.148 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.419 (lit.) | [2][3] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Flash Point | 90 °C (closed cup) | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding deuterated carboxylic acid precursor, succinic acid-d4. The Fischer-Speier esterification is a common and effective method for this transformation. This section provides a detailed, synthesized protocol based on established chemical principles.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| Succinic acid-2,2,3,3-d4 | 14493-42-6 | C₄H₂D₄O₄ | ≥98 atom % D |

| Methanol (B129727) (anhydrous) | 67-56-1 | CH₄O | ≥99.8% |

| Sulfuric acid (concentrated) | 7664-93-9 | H₂SO₄ | 95-98% |

| Sodium bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | - |

| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | - |

Experimental Workflow

The synthesis involves a classic acid-catalyzed esterification followed by a standard workup and purification procedure.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid-2,2,3,3-d4 (1.0 eq) and anhydrous methanol (10-20 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

This compound serves as a crucial tool in various research domains:

-

Metabolomics: It is used as an internal standard for the quantification of endogenous dimethyl succinate in biological samples.

-

Pharmacokinetic Studies: In drug development, it can be used to trace the metabolic fate of drug candidates containing a succinate moiety.

-

Mechanistic Studies: The isotopic label allows for the elucidation of reaction mechanisms involving succinate or its derivatives.

Safety Information

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical.

References

- 1. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Dimethyl Succinate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl succinate-d4 (CAS Number: 30994-23-1), a deuterated isotopologue of dimethyl succinate (B1194679).[1][2][3][4] This document is intended for researchers in drug metabolism, pharmacokinetics (DMPK), and other biomedical fields who utilize stable isotope-labeled compounds as internal standards or metabolic tracers.

Core Compound Data

This compound is a stable, non-radioactive labeled compound valuable for its application in quantitative analysis and metabolic research.[4] The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[4]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented below. Data is aggregated from various commercial suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 30994-23-1 | [1][2][3][4] |

| Molecular Formula | C₆H₆D₄O₄ | [2][4] |

| Molecular Weight | 150.17 g/mol | [1][2][3][4] |

| Synonyms | Dimethyl succinate-2,2,3,3-d4, Dimethyl butanedioate-2,2,3,3-d4 | [1][3] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity (GC) | ≥97% to >99% | [2][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.148 g/mL at 25 °C | [1] |

| Boiling Point | 196-200 °C (lit.) | [1] |

| Melting Point | 18-19 °C (lit.) | [1] |

| Refractive Index | n20/D 1.419 (lit.) | [1] |

| InChI Key | MUXOBHXGJLMRAB-KHORGVISSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of succinic acid-d4 with methanol. While specific protocols for the deuterated version are proprietary, the general synthesis of dimethyl succinate is well-established.

General Synthesis Pathway

The common method for synthesizing dimethyl succinate is the acid-catalyzed esterification (Fischer esterification) of succinic acid with methanol.[5] For the deuterated analogue, succinic acid-d4 would be used as the starting material.

References

A Technical Guide to Dimethyl Succinate-d4: Properties and Applications

This technical guide provides an in-depth overview of dimethyl succinate-d4, a deuterated isotopologue of dimethyl succinate (B1194679). Designed for researchers, scientists, and professionals in drug development, this document details its molecular properties and outlines its application as an internal standard in quantitative analytical methods.

Core Physicochemical Properties

The key distinction between dimethyl succinate and its deuterated form is the mass difference imparted by the substitution of four hydrogen atoms with deuterium (B1214612). This mass shift is fundamental to its utility in mass spectrometry-based assays. The essential properties are summarized below for easy comparison.

| Property | This compound | Dimethyl Succinate |

| Molecular Weight | 150.17 g/mol [1][2][3] | 146.14 g/mol [4][5][6][7][8] |

| Molecular Formula | C₆H₆D₄O₄[2] | C₆H₁₀O₄[1][4][8] |

| CAS Number | 30994-23-1[1][2] | 106-65-0[4][5][6] |

| Synonyms | Dimethyl succinate-2,2,3,3-d4, Dimethyl butanedioate-2,2,3,3-d4[1] | Succinic acid dimethyl ester, Dimethyl butanedioate[4][6][7] |

| Density | 1.148 g/mL at 25 °C | ~1.117 g/mL at 25 °C[8] |

| Boiling Point | 200 °C (lit.) | 200 °C (lit.)[8] |

| Melting Point | 18-19 °C (lit.) | 16-19 °C (lit.)[8] |

Isotopic Labeling and Mass Spectrometry

The primary application of this compound is as an internal standard for quantitative analysis.[3] The four deuterium atoms increase the molecular weight by approximately 4 Da compared to the natural, unlabeled compound. This known mass difference allows for precise differentiation and quantification in mass spectrometry.

References

- 1. This compound | C6H10O4 | CID 12240018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl Succinate (Succinic Acid Dimethyl Ester) at Best Price, Analytical Standard Supplier in Mumbai [nacchemical.com]

- 6. Dimethyl succinate - Dimethyl succinate [sigmaaldrich.com]

- 7. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dimethyl succinate | 106-65-0 [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of Dimethyl Succinate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl succinate-d4 (CAS No. 30994-23-1), a deuterated isotopologue of dimethyl succinate (B1194679). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields where this compound is utilized, often as an internal standard in metabolic studies or as a tracer in pharmacokinetic research.

Core Physical and Chemical Data

The integration of deuterium (B1214612) into the dimethyl succinate molecule results in a compound with a higher molecular weight than its non-deuterated counterpart, which can be crucial for its application in mass spectrometry-based analyses. Below is a summary of its key physical properties.

| Property | Value | Reference |

| Chemical Formula | C₆H₆D₄O₄ | [1][2] |

| Linear Formula | CH₃O₂CCD₂CD₂CO₂CH₃ | [3][4] |

| Molecular Weight | 150.17 g/mol | [1][3][4][5][6] |

| CAS Number | 30994-23-1 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Melting Point | 18-19 °C | [3][7][8] |

| Boiling Point | 200 °C (lit.) | [3][7][8] |

| Density | 1.148 g/mL at 25 °C | [3][7][8] |

| Refractive Index | n20/D 1.419 (lit.) | [3][8] |

| Isotopic Purity | 98 atom % D | [3][8] |

| Storage Conditions | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is near room temperature, can be accurately determined using the capillary tube method with a calibrated thermometer.

-

Sample Preparation: A small amount of finely powdered solid this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating bath, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[3][5]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[3]

-

Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range represents the melting point.[3][9] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid like this compound, the micro boiling point method is suitable.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or conical vial.[6][10]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[11] The entire assembly is heated in a Thiele tube or an appropriate heating block.[11][12]

-

Heating and Observation: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the air inside expands.[10] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[12]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[11][12]

Density Determination

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Volume Measurement: A precise volume of the liquid is measured using a calibrated volumetric flask or a graduated cylinder. For higher accuracy, a pycnometer is recommended.

-

Mass Measurement: An empty, dry container (e.g., the graduated cylinder or pycnometer) is first weighed on an analytical balance.[13] The known volume of the liquid is then added, and the container is weighed again. The difference in mass gives the mass of the liquid.[13][14]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[15] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelation of this compound's Properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. quora.com [quora.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to the Synthesis of Deuterated Succinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing deuterated succinic acid esters. These isotopically labeled compounds are invaluable tools in pharmaceutical research and development, serving as tracers in metabolic studies and as active pharmaceutical ingredients (APIs) with potentially improved pharmacokinetic profiles due to the kinetic isotope effect. This document details various synthetic strategies, provides specific experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical and biological pathways.

Introduction: The Significance of Deuteration in Drug Development

Deuterium (B1214612), a stable isotope of hydrogen, possesses nearly identical physical properties to protium (B1232500) but has twice the mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate—a phenomenon known as the kinetic isotope effect (KIE).

In drug development, precision deuteration can offer significant advantages:

-

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially increasing the drug's half-life and bioavailability.

-

Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially toxic byproducts.

-

Enhanced Pharmacokinetic Profiles: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Metabolic Pathway Elucidation: Deuterium-labeled compounds are critical tracers for studying metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, using techniques like mass spectrometry.

Succinic acid is a key metabolite in the TCA cycle, and its deuterated esters are therefore of significant interest for both metabolic research and as potential therapeutics.

Core Synthesis Methodologies

Several strategic approaches exist for the synthesis of deuterated succinic acid esters. The choice of method depends on the desired deuterium incorporation pattern, scale, and the availability of starting materials.

Catalytic Deuteration of Unsaturated Precursors

The most common and direct method for preparing specifically deuterated succinates is the catalytic hydrogenation of maleic or fumaric acid esters using deuterium gas (D₂). This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and results in the syn-addition of two deuterium atoms across the double bond.

This approach is highly efficient for producing 2,3-dideuterio-succinic acid esters. By starting with a deuterated unsaturated precursor, it is also possible to synthesize tetradeuterated analogues.

Caption: Workflow for catalytic deuteration of diethyl maleate.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange methods involve the replacement of C-H bonds in the succinic acid ester backbone with C-D bonds. This is typically achieved using a deuterium source like deuterium oxide (D₂O) under catalytic conditions.

-

Acid/Base Catalysis: While less common for non-activated C-H bonds like those in succinate (B1194679), strong acid or base catalysis in D₂O at elevated temperatures can promote exchange, though it may lack selectivity and require harsh conditions.

-

Transition Metal Catalysis: More sophisticated methods use transition metal catalysts (e.g., ruthenium, iridium) that can reversibly activate C-H bonds, facilitating exchange with the deuterated solvent. These methods can offer higher selectivity and milder reaction conditions.

This approach is particularly useful for producing fully deuterated succinic acid-d₄ esters if all four methylene (B1212753) protons are accessible for exchange.

Synthesis from Pre-Deuterated Precursors

A straightforward, albeit potentially more expensive, route is to start with commercially available deuterated succinic acid, such as succinic acid-2,2,3,3-d₄. This deuterated diacid can then be esterified using standard chemical methods, such as Fischer esterification.

Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is driven to completion by removing the water byproduct. This method ensures that the deuterium labels on the carbon backbone remain untouched.

Caption: Synthesis via Fischer esterification of succinic acid-d₄.

Quantitative Data Summary

The following tables summarize quantitative data for different synthesis methods, compiled from various literature sources.

Table 1: Catalytic Deuteration of Maleic Acid/Anhydride Derivatives

| Catalyst | Substrate | Deuterium Source | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| 5% Pd/C | Maleic Anhydride | D₂ | 90 | 10 | >99 | (adapted) |

| Pd/Al₂O₃ | Maleic Acid | D₂ | 90 | 5 | ~100 | (adapted) |

| Pd/CeO₂ | Maleic Acid | D₂O/H₂ | 60 | N/A | High |

Table 2: Esterification of Succinic Acid

| Method | Substrate | Reagents | Catalyst | Yield (%) | Reference |

| Reactive Distillation | Succinic Acid | Ethanol (B145695) | Amberlyst 70 | up to 98 | |

| Batch Reaction | Succinic Acid-d₄ | Anhydrous Ethanol | Sulfuric Acid | High (typical) | (adapted) |

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Succinate-2,3-d₂ via Catalytic Deuteration

This protocol is adapted from standard procedures for the hydrogenation of maleic acid derivatives.

Materials:

-

Diethyl maleate

-

5% Palladium on activated carbon (Pd/C) catalyst

-

Anhydrous ethanol (solvent)

-

Deuterium gas (D₂) cylinder

-

Parr-type hydrogenation apparatus or similar pressure vessel

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged of air and moisture with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add diethyl maleate (1 equivalent). Under a flow of inert gas, carefully add the 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

-

Solvent Addition: Add anhydrous ethanol to dissolve the diethyl maleate, ensuring the catalyst is suspended.

-

Purging with Deuterium: Seal the vessel. Evacuate the inert gas and backfill with D₂ gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully exchanged.

-

Reaction: Pressurize the vessel with D₂ gas to the desired pressure (e.g., 5 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 90°C).

-

Monitoring: Monitor the reaction progress by observing the drop in D₂ pressure. The reaction is complete when D₂ uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the excess D₂ gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional ethanol.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude diethyl succinate-2,3-d₂ can be purified by vacuum distillation if necessary.

-

Analysis: Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Diethyl Succinate-2,2,3,3-d₄ via Esterification

This protocol is based on the Fischer esterification of a pre-deuterated starting material.

Materials:

-

Succinic acid-2,2,3,3-d₄

-

Anhydrous ethanol (reagent and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Apparatus for reflux with a Dean-Stark trap (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic acid-2,2,3,3-d₄ (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heating: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS. To drive the equilibrium, a Dean-Stark trap can be used to remove the water formed during the reaction.

-

Reaction Completion: Continue refluxing until the starting material is consumed (typically 4-24 hours).

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl succinate-2,2,3,3-d₄.

-

Analysis: Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

Applications in Metabolic Research: The TCA Cycle

Deuterated succinate esters are excellent tools for tracing the flow of metabolites through the central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle. Once the ester enters a cell, it is hydrolyzed by cellular esterases to release deuterated succinic acid. This labeled succinate then enters the mitochondrial TCA cycle, where its fate can be tracked by mass spectrometry-based metabolomics. This allows researchers to quantify the flux through the cycle and understand how diseases or drugs perturb cellular metabolism.

Caption: Entry of labeled succinate into the TCA cycle.

In-Depth Technical Guide: Solubility of Dimethyl Succinate-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl Succinate-d4, a deuterated stable isotope of dimethyl succinate (B1194679). Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated analog, Dimethyl Succinate, to provide a reliable reference point for its behavior in various organic solvents. This document also outlines a standard experimental protocol for solubility determination and illustrates a typical workflow for its application in quantitative analysis.

Core Topic: Solubility Profile

This compound is anticipated to exhibit a solubility profile very similar to that of dimethyl succinate due to the negligible impact of deuterium (B1214612) substitution on intermolecular forces. Dimethyl succinate is a polar compound, characterized by the presence of two ester functional groups. Following the principle of "like dissolves like," it is readily soluble in polar organic solvents.

Data Presentation: Solubility of Dimethyl Succinate (as a proxy for this compound)

| Solvent | Formula | Type | Reported Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] |

| Ethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble[1][2] |

| Water | H₂O | Polar Protic | 75 g/L[3][4]; 122.9 g/L at 20°C[2] |

Note: The qualitative descriptions "Soluble" and "Very Soluble" indicate a high degree of miscibility. It is recommended to perform experimental verification for precise quantitative applications.

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7] This method involves equilibrating a surplus of the solute with the solvent over a set period and then measuring the concentration of the dissolved solute in the saturated solution.

Detailed Methodology: Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, LC-MS, or NMR)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6] The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifuge the vial to pellet the excess solid.[5]

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualization

Since this compound is primarily used as an internal standard in quantitative analytical methods, a signaling pathway is not applicable. Instead, the following diagram illustrates a typical experimental workflow for its use in a quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl succinate, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. DIMETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

Dimethyl Succinate-d4: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Dimethyl succinate-d4 (CAS: 30994-23-1). The information is curated for professionals in research and development who handle this compound, presenting critical safety data, handling protocols, and emergency procedures in a clear and accessible format. This guide draws upon information from various safety data sheets to ensure a thorough understanding of the material's properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is the deuterated form of Dimethyl succinate (B1194679). While specific data for the deuterated compound is limited, the properties are generally assumed to be similar to its non-labeled counterpart. The following table summarizes the key physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₆H₆D₄O₄ | C/D/N Isotopes Inc.[1] |

| Molecular Weight | 150.17 g/mol | Sigma-Aldrich[2] |

| Appearance | Colorless liquid | CymitQuimica[3] |

| Melting Point | 18 - 19 °C | ChemicalBook[4], Sigma-Aldrich[2] |

| Boiling Point | 196 - 200 °C | CymitQuimica[3], ChemicalBook[4] |

| Flash Point | 85 - 90 °C (closed cup) | C/D/N Isotopes Inc.[1], Sigma-Aldrich[2] |

| Density | 1.148 g/mL at 25 °C | ChemicalBook[4], Sigma-Aldrich[2] |

| Vapor Pressure | 0.3 mmHg at 20 °C | CymitQuimica[3] |

| Water Solubility | 0.8% | CymitQuimica[3] |

| Autoignition Temperature | 365 °C | C/D/N Isotopes Inc.[1] |

| Lower Explosion Limit | 1 Vol% | C/D/N Isotopes Inc.[1] |

| Upper Explosion Limit | 8.5 Vol% | C/D/N Isotopes Inc.[1] |

Section 2: Toxicological Data and Exposure Limits

Toxicological data for this compound is not extensively available. Therefore, the data for the unlabelled Dimethyl succinate is provided as a reference, assuming similar toxicological profiles.

| Toxicity Data | Value | Species | Source |

| Acute Oral LD50 | >5000 mg/kg | Rat | Spectrum Chemical[5] |

| Acute Dermal LD50 | >5000 mg/kg | Rabbit | Spectrum Chemical[5] |

Health Effects:

-

Eye Contact: May cause eye irritation.[1]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Currently, there are no established occupational exposure limits (PELs or TLVs) for Dimethyl succinate.

Section 3: Experimental Protocols for Toxicological Assessment

The toxicological data presented in safety data sheets, such as LD50 values, are typically determined following standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted by regulatory bodies. The likely methodologies for determining the acute toxicity of Dimethyl succinate are outlined below.

OECD Test Guideline 401: Acute Oral Toxicity (now superseded, but historically used)

This guideline provided a method for determining the median lethal dose (LD50) after oral administration.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

-

Methodology:

-

Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard conditions with a controlled temperature (22°C ± 3°) and humidity (30-70%). They are provided with a standard diet and drinking water.

-

Dose Administration: Following a fasting period, the substance is administered orally in a single dose via gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

-

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline details the procedure for assessing the acute toxic effects of a substance applied to the skin.

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Methodology:

-

Animal Selection: Healthy young adult rats (200-300g) with intact skin are typically used. Usually, animals of one sex (females) are sufficient.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the animals (at least 10% of the body surface area).

-

Dose Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. For solid substances, they are typically moistened with a suitable vehicle (e.g., water) before application.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly, and all animals are subjected to a gross necropsy at the end of the study.

-

Section 4: Safe Handling and Storage Workflow

Proper handling and storage are crucial to ensure the safety of laboratory personnel. The following diagram illustrates a logical workflow for the safe management of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. コハク酸ジメチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Gold Standard of Quantification: A Technical Guide to the Principle of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the accuracy, precision, and reliability of data are paramount. This technical guide provides an in-depth exploration of the core principles and applications of deuterated internal standards, the universally recognized gold standard in mass spectrometry-based quantification. This document serves as a comprehensive resource, detailing the underlying theory, practical advantages, quantitative performance data, and explicit experimental protocols for professionals engaged in drug discovery, development, and clinical bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) molecules where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[1][2] This seemingly subtle modification is the key to their power in quantitative analysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS).[3][4] The fundamental principle is rooted in their near-identical physicochemical properties to the analyte of interest.[3][5]

An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls at the very beginning of the analytical workflow.[6][7] Its purpose is to correct for variability that can arise during sample preparation, chromatographic separation, and detection.[6][8] Deuterated standards excel in this role for several key reasons:

-

Co-elution with the Analyte: In chromatographic techniques like LC or gas chromatography (GC), the deuterated standard and the native analyte have virtually identical retention times.[1] This co-elution is critical because it ensures both compounds are subjected to the same analytical conditions at the same time, most importantly, the same matrix effects.[9][10]

-

Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated standard and the analyte exhibit nearly identical ionization efficiencies.[1] The isotopic substitution has a negligible effect on the molecule's ability to gain or lose a charge.

-

Correction for Variability: Because the deuterated internal standard behaves almost identically to the analyte, any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.[1][5] Similarly, any fluctuations in injection volume or instrument response will affect both compounds equally.[11]

-

Distinguishable by Mass: Despite their chemical similarity, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[4] This allows for simultaneous measurement of both the analyte and the internal standard.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability is normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[5][7]

The Decisive Advantage: Deuterated vs. Non-Deuterated Internal Standards

While other types of internal standards exist, such as structural analogs (compounds with a similar but not identical chemical structure), deuterated standards are widely considered superior for quantitative bioanalysis.[8][12] The primary reason for this is their ability to more effectively compensate for matrix effects.[10] Matrix effects, caused by co-eluting endogenous components of a biological sample (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate results.[10] Since a deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, providing a more reliable correction.[13]

Structural analogs, on the other hand, may have different retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[9] The use of deuterated internal standards is highly recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[4][10]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Assay Precision (% CV) for Sirolimus with Different Internal Standards [1]

| Internal Standard Type | Analyte Concentration | Precision (% CV) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Medium | 3.5% | |

| High | 5.7% | |

| Structural Analog (DMR) | Low | 7.6% |

| Medium | 8.9% | |

| High | 9.7% |

Table 2: Recovery of Lapatinib from Cancer Patient Plasma [1]

| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |

*The use of a stable isotope-labeled internal standard corrects for the inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[1]

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [1]

| Internal Standard Type | Bias Compared to SIL-IS | Performance |

| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |

| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |

| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |

| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte and internal standard.

4.1.1. Materials and Reagents

-

Analyte of interest

-

Deuterated internal standard

-

Blank human plasma

-

Acetonitrile (B52724) (or other suitable organic solvent)

-

Formic acid

-

Methanol

-

Water (HPLC grade or higher)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

4.1.2. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[14]

-

Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serially diluting the analyte stock solution.[14] Spike these into blank plasma to create calibration standards at various concentrations and QC samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.[14]

4.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[1]

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solvent.[3]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[15]

-

Gradient: Develop a suitable gradient to achieve separation of the analyte from matrix interferences.

-

Flow Rate: 0.3 - 0.5 mL/min.[16]

-

Injection Volume: 5 - 10 µL.[16]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, optimized for the analyte.[16]

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual compounds.[16]

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[1]

-

4.1.5. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.[1]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).[1]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression (e.g., 1/x²).[16]

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them unequivocally superior to other types of internal standards, especially when dealing with complex biological matrices.[8] A thorough understanding of their principles, proper implementation through validated experimental protocols, and careful data interpretation are essential for their successful application in both regulated and research environments, ultimately ensuring the integrity and reliability of critical scientific data.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Metabolomics

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[1]

Core Concepts and Labeling Strategies

The selection of a stable isotope tracer is a critical step in designing a metabolomics experiment and depends on the specific metabolic pathway under investigation.

-

Commonly Used Isotopes:

-

Carbon-13 (¹³C): The most common isotope used for tracing central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Uniformly labeled glucose (U-¹³C-glucose), where all six carbon atoms are ¹³C, is frequently used for broad, hypothesis-free studies.[2]

-

Nitrogen-15 (¹⁵N): Used to trace the metabolism of nitrogen-containing compounds like amino acids and nucleotides.[3] For instance, ¹⁵N-labeled glutamine can elucidate pathways of nitrogen assimilation.[2]

-

Deuterium (²H): Often used to trace fatty acid and steroid metabolism. D₂O can be cost-effectively used to label a wide range of metabolites.

-

-

Labeling Strategies:

-

Uniform Labeling: All atoms of a specific element in the tracer molecule are replaced with their stable isotope (e.g., U-¹³C-glucose). This is useful for tracking the overall contribution of a precursor to downstream metabolites.

-

Positional Labeling: Only specific atoms in the tracer molecule are labeled (e.g., 1,2-¹³C-glucose). This strategy is employed to differentiate between alternative metabolic pathways.[2] For example, 1,2-¹³C-glucose can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

-

Steady-State vs. Kinetic Labeling: In steady-state labeling, the biological system is exposed to the labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. This allows for the calculation of relative pathway activities. Kinetic labeling, on the other hand, involves monitoring the rate of isotope incorporation over a shorter time course to determine absolute flux rates.

-

Experimental Workflow

A typical stable isotope labeling experiment in metabolomics follows a well-defined workflow, from experimental design to data analysis.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment hinges on meticulous execution of the experimental protocols. Below are detailed methodologies for key steps.

Protocol 1: In Vitro ¹³C Labeling of Adherent Mammalian Cells

This protocol outlines the steps for tracing glucose metabolism in cultured adherent cells using U-¹³C-glucose.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

U-¹³C-glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen or a cold methanol (B129727) bath (-80°C)

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

-

-

Media Preparation for Labeling:

-

Prepare the labeling medium by supplementing glucose-free DMEM with dFBS (to minimize unlabeled glucose from the serum) and the desired concentration of U-¹³C-glucose (typically the same concentration as glucose in the standard medium).

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.

-

-

Metabolism Quenching:

-

To halt metabolic activity instantly, aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Quench the cells by either flash-freezing the plate in liquid nitrogen or placing it in a cold methanol bath at -80°C.

-

-

Metabolite Extraction:

-

Add pre-chilled 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.

-

Analytical Platforms for Isotope Detection

The two primary analytical techniques used to measure isotopic enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): MS is the most commonly used technique due to its high sensitivity and ability to analyze a wide range of metabolites. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and detection of individual metabolites and their isotopologues (molecules of the same compound that differ in their isotopic composition). The mass spectra will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.), which reflects the number of heavy isotopes incorporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Data Presentation and Interpretation

The quantitative data obtained from stable isotope labeling experiments are crucial for understanding metabolic reprogramming. This data is often presented as mass isotopologue distributions (MIDs) or as calculated metabolic flux rates.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data from stable isotope labeling experiments to illustrate how such data is typically structured and interpreted.

Table 1: Fractional Enrichment of Central Carbon Metabolites from U-¹³C-Glucose in Cancer Cells Treated with a Glycolysis Inhibitor

| Metabolite | Control (% ¹³C Enrichment) | Treated (% ¹³C Enrichment) | Fold Change (Treated/Control) |

| Glucose-6-phosphate | 95.2 ± 3.1 | 94.8 ± 2.9 | 0.99 |

| Fructose-1,6-bisphosphate | 94.8 ± 3.5 | 65.7 ± 4.2 | 0.69 |

| 3-Phosphoglycerate | 93.5 ± 4.0 | 50.1 ± 5.1 | 0.54 |

| Pyruvate | 90.1 ± 3.8 | 42.3 ± 4.5 | 0.47 |

| Lactate | 88.9 ± 4.2 | 35.6 ± 3.9 | 0.40 |

| Citrate | 75.4 ± 5.1 | 30.2 ± 4.8 | 0.40 |

| α-Ketoglutarate | 72.1 ± 4.9 | 28.5 ± 4.1 | 0.40 |

| Malate | 70.3 ± 5.5 | 25.8 ± 3.9 | 0.37 |

Data are presented as mean ± standard deviation.

Table 2: Metabolic Flux Rates in Central Carbon Metabolism in Response to Drug Treatment

| Metabolic Flux | Control (Relative Flux) | Treated (Relative Flux) | p-value |

| Glycolysis (Glucose -> Pyruvate) | 100 ± 8 | 45 ± 6 | <0.001 |

| Pentose Phosphate Pathway | 12 ± 2 | 15 ± 3 | >0.05 |

| PDH (Pyruvate -> Acetyl-CoA) | 85 ± 7 | 35 ± 5 | <0.001 |

| TCA Cycle (Citrate -> Oxaloacetate) | 78 ± 9 | 30 ± 4 | <0.001 |

| Glutamine Anaplerosis | 25 ± 4 | 55 ± 7 | <0.01 |

Fluxes are normalized to the glucose uptake rate in the control group. Data are presented as mean ± standard deviation.

Signaling Pathways and Logical Relationships

Stable isotope labeling is instrumental in elucidating the activity of key metabolic pathways.

Central Carbon Metabolism

The interconnected pathways of glycolysis and the TCA cycle are central to cellular energy production and biosynthesis. Stable isotope tracing with ¹³C-glucose allows for the quantification of flux through these pathways.

Targeted vs. Untargeted Metabolomics

Stable isotope labeling can be applied in both targeted and untargeted metabolomics approaches.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate new hypotheses. In this context, stable isotope labeling can help in identifying novel metabolites and pathways. Targeted metabolomics, on the other hand, focuses on the accurate quantification of a predefined set of metabolites to test a specific hypothesis, such as the effect of a drug on a particular pathway.

Applications in Drug Development

Stable isotope labeling in metabolomics is a valuable tool throughout the drug development pipeline.

-

Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify and validate novel drug targets.

-

Mechanism of Action Studies: Tracing the metabolic fate of a drug or its effect on cellular metabolism can provide critical insights into its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision.

-

Biomarker Discovery: Metabolic profiling using stable isotopes can identify biomarkers that predict drug efficacy or toxicity, enabling patient stratification and personalized medicine approaches.

Conclusion

Stable isotope labeling has become an indispensable technique in modern metabolomics research. Its ability to provide dynamic information on metabolic fluxes offers a significant advantage over traditional, static metabolomics approaches. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, experimental protocols, and data interpretation methods associated with stable isotope labeling is crucial for unlocking new insights into cellular metabolism and accelerating the development of novel therapeutics. The continued advancement of analytical technologies and computational tools will further enhance the power of this technique, solidifying its role in the future of biomedical research.

References

Methodological & Application

Application Notes and Protocols for Dimethyl Succinate-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dimethyl succinate-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of succinic acid and other relevant organic acids. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Introduction

Succinic acid is a key intermediate in the citric acid cycle and plays a vital role in cellular metabolism. Accurate quantification of succinic acid in biological matrices is crucial for metabolic research, disease biomarker discovery, and in the development of pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the analysis of polar and non-volatile compounds like succinic acid requires a derivatization step to increase their volatility and thermal stability.

The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative GC-MS analysis.[1][2] Since this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of analyte losses during sample extraction, derivatization, and injection, as well as compensating for matrix effects and instrument variability.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of succinic acid using this compound as an internal standard. Two common derivatization methods are presented: a two-step methoxyamination and silylation, and a direct silylation with BSTFA.

Materials and Reagents

-

This compound (CAS No. 30994-23-1)

-

Succinic acid (analytical standard)

-

Methoxyamine hydrochloride (MOX)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

-

Pyridine (anhydrous)

-

Methanol (B129727) (GC grade)

-

Dichloromethane (DCM, GC grade)

-

Hexane (GC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., plasma, urine, cell culture media, tissue homogenate)

Protocol 1: Two-Step Methoxyamination and Silylation

This protocol is suitable for the comprehensive analysis of various metabolites, including organic acids and sugars.[4][5]

2.2.1. Sample Preparation and Extraction

-

To 100 µL of sample (e.g., plasma, urine, or cell extract), add 10 µL of the this compound internal standard solution (e.g., 1 mg/mL in methanol).

-

Add 1 mL of a cold extraction solvent (e.g., 80% methanol in water).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins and cellular debris.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

2.2.2. Derivatization

-

To the dried residue, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

-

Vortex and incubate at 30°C for 90 minutes with shaking.[4]

-

Add 80 µL of BSTFA with 1% TMCS.

-

Vortex and incubate at 70°C for 60 minutes.[5]

-

Cool the sample to room temperature before GC-MS analysis.

Protocol 2: Direct Silylation with BSTFA

This protocol is a faster method suitable for the targeted analysis of organic acids.[6][7]

2.3.1. Sample Preparation and Extraction

-

Follow steps 1-6 from Protocol 1 (Section 2.2.1).

2.3.2. Derivatization

-

To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[3]

-

Vortex and incubate at 70°C for 3-4 hours.[6]

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and application.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C[8] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8] |

| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.[8] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Selected Ions (for TMS derivatives) | |

| Succinic acid | m/z 147, 247 |

| This compound | m/z 151, 251 |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize calibration and validation data.

Table 1: Calibration Curve for Succinic Acid

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 25 | 1.275 |

| 50 | 2.550 |

| 100 | 5.100 |

| Linearity (r²) | 0.999 |

Table 2: Method Validation Summary

| Parameter | Result |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=6) | < 10% |

| Accuracy (Recovery %) | |

| Low QC (5 µg/mL) | 98.5% |

| Mid QC (25 µg/mL) | 101.2% |

| High QC (75 µg/mL) | 99.8% |

| Matrix Effect (%) | < 15% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: General experimental workflow for GC-MS analysis.

Caption: Logic of internal standard quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. metbio.net [metbio.net]

- 3. web.gps.caltech.edu [web.gps.caltech.edu]

- 4. youngin.com [youngin.com]

- 5. Metabolomics for the design of new metabolic engineering strategies for improving aerobic succinic acid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

Application Note: Quantitative Analysis of Succinate in Human Plasma by LC-MS/MS using Dimethyl Succinate-d4 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, biomarker discovery, and clinical research who require a robust method for the quantification of succinate (B1194679) in biological matrices.

Introduction

Succinic acid (succinate) is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. Dysregulation of succinate levels has been implicated in various pathological conditions, including cancer and inflammatory diseases, making it a significant biomarker for diagnostic and therapeutic research.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of endogenous metabolites in complex biological samples.[2][3]

This application note describes a validated LC-MS/MS method for the quantitative analysis of succinate in human plasma. The method employs Dimethyl succinate-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of succinate is depicted below. The process begins with the addition of the internal standard to the plasma sample, followed by protein precipitation to remove macromolecules. After centrifugation, the supernatant is diluted and directly injected into the LC-MS/MS system for analysis.

Caption: LC-MS/MS workflow for succinate quantification.

Experimental Protocols

Materials and Reagents

-

Succinic acid (analyte) and this compound (internal standard) were of analytical standard grade.

-

LC-MS grade acetonitrile (B52724), methanol, and water.[4]

-

LC-MS grade formic acid or ammonium (B1175870) acetate.[4][5]

-

Human plasma (collected in K2EDTA tubes and stored at -80°C).[2]

Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration should be optimized based on endogenous succinate levels).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate).[5][6]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A standard reverse-phase or mixed-mode chromatography method is suitable for the separation of succinate.[5][7] The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/HPLC System |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm (or equivalent)[8] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min (95% B), 1-5 min (95-50% B), 5-7 min (50% B), 7-9 min (95% B)[5] |

| Flow Rate | 0.4 mL/min[5] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 10 minutes[7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Nebulizing Gas Flow | 3 L/min[9] |

| Drying Gas Flow | 10 L/min[9] |

| Interface Temp. | 300°C[9] |

| Heat Block Temp. | 400°C[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for succinate and its deuterated internal standard are critical for selective quantification. The transitions are based on the precursor ion ([M-H]⁻) and a stable product ion generated upon collision-induced dissociation.

Table 3: MRM Transitions for Succinate and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Succinic Acid | 117.0 | 73.0 | 100 | 15[7][8] |

| Succinic Acid-d4 | 121.0 | 77.0 | 100 | 15[8] |

Succinate in Metabolism

Succinate's central role in the TCA cycle makes its quantification crucial for understanding metabolic status. An accumulation of succinate can indicate dysfunction in the enzyme succinate dehydrogenase (SDH), which is linked to certain types of cancer.

Caption: Succinate's position in the TCA cycle.

Quantitative Data and Method Performance

The method was validated according to established bioanalytical guidelines. The performance characteristics demonstrate the method is robust, accurate, and precise for the intended application.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 µM to 200 µM[1][8] |

| Correlation Coefficient (r²) | > 0.998[7] |

| Lower Limit of Quantitation (LLOQ) | 0.1 µM[8] |

| Intra-day Precision (%CV) | < 8%[1] |

| Inter-day Precision (%CV) | < 15%[1][7] |

| Accuracy (% Recovery) | 92% to 110%[1][7] |

| Matrix Effect | < 10%[1] |

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of succinate in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. This protocol is suitable for clinical and preclinical applications where the monitoring of metabolic dysfunction is critical. The straightforward sample preparation and rapid analysis time make it amenable to high-throughput studies.

References